molecular formula C13H15NO5S B2421296 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide CAS No. 946359-54-2

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide

Cat. No. B2421296
CAS RN: 946359-54-2
M. Wt: 297.33
InChI Key: GCZHXMBETWDTHQ-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide, also known as DMTS, is a chemical compound that has been widely studied for its potential applications in scientific research. DMTS is a thioxanthone derivative, and its chemical structure makes it a promising candidate for a range of applications, including as a fluorescent probe, a photosensitizer, and a potential therapeutic agent.

Scientific Research Applications

Chemical Synthesis and Protective Group Strategy

The compound's utility in chemical synthesis is highlighted by research on its derivative structures. The 3,4-dimethoxybenzyl group, akin to the moiety present in N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide, has been used as a novel N-protecting group for 1,2-thiazetidine 1,1-dioxide derivatives. This protective group can be smoothly eliminated, with the yield dependent on the substituents of the 3-phenyl ring, indicating its potential use in synthetic organic chemistry for the protection and deprotection of nitrogen atoms in heterocyclic compounds (Grunder-Klotz & Ehrhardt, 1991).

Pharmacological Research and Ligand Binding

Another facet of research into N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide derivatives explores their pharmacological properties. For instance, compounds with structural similarities have been studied for their binding to sigma-2 receptors, suggesting potential applications in the development of novel therapeutic agents targeting these receptors. The high affinity of these compounds for sigma-2 receptors, as demonstrated in vitro, underscores their potential for further pharmacological exploration (Xu et al., 2005).

Materials Science and Polymer Synthesis

Research on novel aromatic polyimides incorporating similar molecular structures points to the compound's relevance in materials science. The synthesis of new diamines and their polymerization with various anhydrides to produce polymers with high solubility and thermal stability suggests potential applications in the development of advanced materials with specific mechanical and thermal properties (Butt et al., 2005).

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5S/c1-18-11-4-3-9(7-12(11)19-2)13(15)14-10-5-6-20(16,17)8-10/h3-7,10H,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZHXMBETWDTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CS(=O)(=O)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide

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